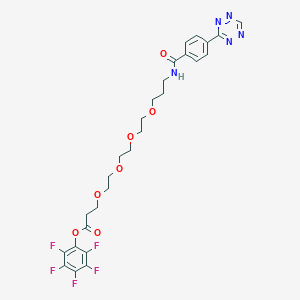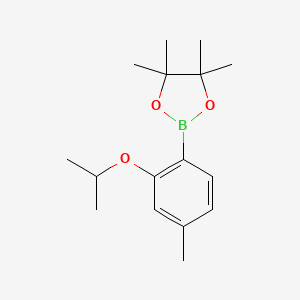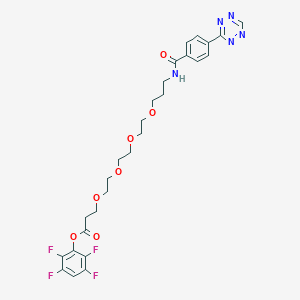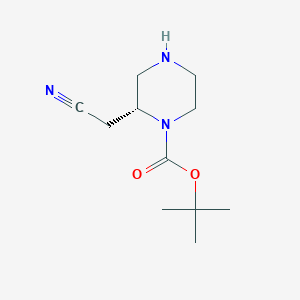
H-Tz-PEG4-PFP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Tz-PEG4-PFP is a versatile chemical compound used in scientific research. It is known for its complex functionalities and is widely used in various applications. The compound consists of a tetrazine (Tz) group, a polyethylene glycol (PEG) spacer with four ethylene glycol units (PEG4), and a pentafluorophenyl (PFP) ester moiety. This unique structure allows for selective conjugation and modification of biomolecules, making it an invaluable tool in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tz-PEG4-PFP typically involves the following steps:
Formation of the PEG4 Spacer: The PEG4 spacer is synthesized by polymerizing ethylene glycol units.
Attachment of the Tetrazine Group: The tetrazine group is introduced to the PEG4 spacer through a nucleophilic substitution reaction.
Introduction of the Pentafluorophenyl Ester: The final step involves the reaction of the PEG4-tetrazine intermediate with pentafluorophenyl ester under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor and purify the final product .
Chemical Reactions Analysis
Types of Reactions
H-Tz-PEG4-PFP undergoes various chemical reactions, including:
Nucleophilic Substitution: The PFP ester reacts with primary amines to form stable amide bonds.
Click Chemistry: The tetrazine group participates in bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), to form triazole linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, and the reaction is typically carried out in organic solvents or aqueous buffers.
Click Chemistry: Reagents include azides, and the reaction can be performed in biological systems without interfering with normal biochemical processes.
Major Products Formed
Amide Bonds: Formed from the reaction of the PFP ester with primary amines.
Triazole Linkages: Formed from the click chemistry reaction between the tetrazine group and azides.
Scientific Research Applications
H-Tz-PEG4-PFP is widely used in scientific research due to its unique properties:
Chemistry: Used as a crosslinking agent for the selective conjugation of biomolecules.
Biology: Facilitates the labeling and modification of proteins and other biomolecules.
Medicine: Employed in the development of targeted drug delivery systems and bioconjugates.
Industry: Used in the production of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of H-Tz-PEG4-PFP involves its ability to form stable covalent bonds with biomolecules. The PFP ester reacts with primary amines to form amide bonds, while the tetrazine group participates in bioorthogonal click chemistry reactions. These reactions enable the selective modification and conjugation of biomolecules, enhancing their solubility, biocompatibility, and pharmacokinetic profiles .
Comparison with Similar Compounds
H-Tz-PEG4-PFP can be compared with other similar compounds, such as:
APN-PEG4-PFP: Similar structure but with an aminophenyl group instead of a tetrazine group.
DBCO-PEG4-PFP: Contains a dibenzocyclooctyne (DBCO) group instead of a tetrazine group.
NHS-PEG4-PFP: Contains an N-hydroxysuccinimide (NHS) ester instead of a PFP ester .
Uniqueness
This compound is unique due to its combination of a tetrazine group, PEG4 spacer, and PFP ester moiety. This structure allows for selective and efficient conjugation of biomolecules, making it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[[4-(1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F5N5O7/c28-20-21(29)23(31)25(24(32)22(20)30)44-19(38)6-9-41-11-13-43-15-14-42-12-10-40-8-1-7-33-27(39)18-4-2-17(3-5-18)26-36-34-16-35-37-26/h2-5,16H,1,6-15H2,(H,33,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIRMXIZHVPFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN=N2)C(=O)NCCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F5N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)





